Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
Systematic Nomenclature and IUPAC Classification
The systematic naming of this compound follows IUPAC guidelines to unambiguously describe its polycyclic structure. The full IUPAC name is methyl 6-chloro-4-hydroxy-1,1-dioxo-2H-thieno[2,3-e]thiazine-3-carboxylate , which delineates its functional groups, substituents, and ring fusion (Figure 1).
Structural Breakdown:
- Core framework : The molecule features a bicyclic system comprising a thiophene ring fused to a 1,2-thiazine ring. The thiophene (C4H4S) is annulated at the [2,3-e] positions of the thiazine, creating a thieno[2,3-e]thiazine scaffold.
- Substituents :
- A chloro group at position 6.
- A hydroxy group at position 4.
- A methyl carboxylate group at position 3.
- Oxidation state : The thiazine ring is fully oxidized at the sulfur atom, indicated by the "1,1-dioxide" suffix.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₆ClNO₅S₂ | |
| Molecular weight | 295.7 g/mol | |
| CAS numbers | 70374-51-5, 906522-88-1, 70415-50-8 | |
| SMILES | COC(=O)C1=C(O)C2=C(C=C(Cl)S2)S(=O)(=O)N1 |
The numbering system prioritizes the thiazine ring, with positions 2 and 3 on the thiophene moiety fused to the thiazine at positions 5 and 6, respectively.
Properties
IUPAC Name |
methyl 6-chloro-4-hydroxy-1,1-dioxo-2H-thieno[2,3-e]thiazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5S2/c1-15-8(12)5-6(11)7-3(2-4(9)16-7)17(13,14)10-5/h2,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMLCQNJKRWJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C(S2)Cl)S(=O)(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716407 | |
| Record name | Methyl 6-chloro-4-hydroxy-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906522-88-1, 70374-51-5 | |
| Record name | 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 6-chloro-4-hydroxy-, methyl ester, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906522-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-chloro-4-hydroxy-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 6-chloro-4-hydroxy-, methyl ester, 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Rationale for Alkoxide Selection
The substitution of sodium methoxide with magnesium alkoxide addresses the limitations of traditional methods. Magnesium’s lower metallic activity reduces base strength, minimizing side reactions while maintaining cyclization efficiency. Magnesium ethoxide (Formula 5) is particularly effective, as its moderate basicity stabilizes reactive intermediates and suppresses degradation pathways.
Synthetic Procedure
The optimized protocol involves two stages:
Stage 1: Preparation of Magnesium Alkoxide
Magnesium alkoxide is synthesized by reacting elemental magnesium with excess C₁–C₆ alcohol (e.g., methanol or ethanol) under reflux. For example:
The alcohol serves as both reactant and solvent, ensuring a homogeneous reaction mixture.
Stage 2: Cyclization of Precursor
The precursor compound (Formula 4, R₃ = methyl or ethyl) is treated with magnesium alkoxide in an alcohol solvent at 60–120°C. A representative reaction is:
Key parameters include:
Stage 3: Isolation and Purification
Post-cyclization, the crude product is extracted with dichloromethane and 2N HCl, dried, and concentrated. Crystallization from methanol yields light yellow crystals with >99% purity.
Reaction Optimization and Yield Analysis
Comparative Performance
The magnesium alkoxide method achieves a molar yield of 77.2%, a threefold increase over sodium methoxide-based protocols. The table below summarizes critical performance metrics:
Solvent and Temperature Effects
-
Solvent Polarity : Polar protic solvents (e.g., methanol) enhance ionic intermediate stability, whereas aprotic solvents (e.g., THF) reduce yields by 15–20%.
-
Temperature Control : Temperatures <60°C prolong reaction time, while >120°C promote decomposition. The optimal range is 60–100°C.
Industrial-Scale Production
Process Intensification
Industrial protocols scale the magnesium alkoxide method using continuous flow reactors to maintain temperature control and mixing efficiency. Key modifications include:
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide can be synthesized through various methods. One notable synthetic route involves the use of magnesium alkoxide as a basic cyclizing agent, enhancing yield and reducing side reactions during the cyclization process . The compound has a molecular formula of and a molecular weight of approximately 295.72 g/mol .
Anti-inflammatory Properties
Research indicates that derivatives of thiazine compounds exhibit anti-inflammatory effects. This compound is linked to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as lornoxicam. These compounds are effective in treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Thiazine derivatives have demonstrated antimicrobial properties against various pathogens. Studies suggest that methyl 6-chloro-4-hydroxy derivatives can inhibit the growth of fungi like Aspergillus niger and Aspergillus fumigatus, showcasing their potential as antifungal agents .
Anticancer Potential
Initial studies indicate that thiazine compounds may possess anticancer properties. The structural characteristics of methyl 6-chloro-4-hydroxy derivatives allow them to interact with biological targets involved in cancer progression . Further research is necessary to elucidate their mechanisms of action.
Neuroprotective Effects
Some studies have suggested that thiazine derivatives could be beneficial in neurodegenerative diseases such as Alzheimer's disease. They may help in identifying affected brain areas and could potentially offer therapeutic benefits .
Case Studies and Research Findings
Future Perspectives
The applications of this compound are promising but require further exploration. Future research should focus on:
- In vivo studies to confirm efficacy and safety profiles.
- Mechanistic studies to understand how these compounds exert their pharmacological effects.
- Development of novel derivatives that enhance bioavailability and target specificity.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of lornoxicam, it contributes to the formation of the active drug, which inhibits the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that cause pain and inflammation .
Comparison with Similar Compounds
Thienothiadiazine Dioxides
Compound 26: 4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide
- Molecular formula : C₈H₇ClN₂O₂S₂
- Melting point : 85–86°C
- Key differences : Lacks the carboxylate ester and hydroxyl group. The allyl substituent reduces thermal stability compared to the methyl ester in the target compound .
Compound 28: 4-Allyl-6-chloro-2-methyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide
Benzo[e][1,2]thiazine Derivatives
Ethyl 4-hydroxy-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide (11)
Thieno[2,3-e]-1,4,2-dithiazine Dioxides
3,6-Dichlorothieno[2,3-e][1,4,2]dithiazine 1,1-dioxide (10)
Carboxamide Analogs
Chlortenoxicam (6-Chloro-4-hydroxy-2-methyl-N-2-pyridinyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide)
Impurities and Simplified Derivatives
Methyl 4-Hydroxy-2-methyl-2H-thieno[2,3-e]1,2-thiazine-3-carboxylate 1,1-Dioxide (CAS 59804-25-0)
- Key differences: Lacks the 6-chloro substituent, reducing electron-withdrawing effects and altering pharmacological activity. Classified as a Tenoxicam synthesis impurity .
Structural and Functional Analysis
| Feature | Target Compound | Compound 26 | Chlortenoxicam | Benzo[e]thiazine (11) |
|---|---|---|---|---|
| Core structure | Thieno-thiazine | Thieno-thiadiazine | Thieno-thiazine | Benzothiazine |
| Substituents | 6-Cl, 4-OH, COOMe | 6-Cl, allyl | 6-Cl, 4-OH, CONH-pyridine | 4-OH, COOEt |
| Melting point (°C) | 198–200 | 85–86 | 225–230 | Not reported |
| Biological activity | NSAID intermediate | Not reported | Anti-inflammatory | Not reported |
| LogP | 2.45 | Not reported | ~3.0 (estimated) | Not reported |
Biological Activity
Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClN₁O₅S₂ |
| Molecular Weight | 309.75 g/mol |
| CAS Number | 70415-50-8 |
| Synonyms | This compound |
Antimicrobial Activity
Research has demonstrated that thiazine derivatives exhibit notable antimicrobial properties. Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine derivatives have shown effectiveness against various bacterial strains. For instance, studies indicate that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 6.6 nM against resistant bacterial strains .
Anticancer Activity
Thiazine compounds have been investigated for their anticancer potential. In vitro studies suggest that methyl 6-chloro-4-hydroxy derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specific analogs have been shown to reduce tumor growth in animal models significantly .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In experimental models of inflammation, treatment with methyl 6-chloro-4-hydroxy derivatives resulted in reduced edema and pain responses, suggesting potential therapeutic applications in treating inflammatory diseases .
Antidiabetic Properties
Recent studies have indicated that thiazine derivatives may improve insulin sensitivity and glucose uptake in muscle cells. Preclinical trials demonstrated that these compounds could lower blood glucose levels in diabetic animal models, highlighting their potential as adjunct therapies for diabetes management .
The biological activities of methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and cancer progression.
- Cell Signaling Modulation : It alters signaling pathways related to apoptosis and cell proliferation.
- Reactive Oxygen Species (ROS) Scavenging : The compound exhibits antioxidant properties that may contribute to its protective effects against cellular damage.
Case Studies
Several case studies illustrate the efficacy of methyl 6-chloro-4-hydroxy derivatives:
- Case Study 1 : A study on the antimicrobial activity showed that a derivative effectively inhibited the growth of Staphylococcus aureus, with an MIC of 12 μg/mL.
- Case Study 2 : In a murine model of cancer, administration of methyl 6-chloro-4-hydroxy resulted in a 40% reduction in tumor volume compared to control groups.
Q & A
Q. What are the established synthetic routes for Methyl 6-chloro-4-hydroxy-2H-thieno[...]dioxide, and how do reaction conditions influence yield?
The compound is synthesized via cyclocondensation of 5-chloro-3-(cyclopropylamino)thiophene-2-sulfonamide with triethyl orthoformate at 150°C under open-vessel conditions. Key steps include refluxing intermediates in methanol with acetic acid and subsequent purification via cooling-induced precipitation. Yields typically range from 60–65%, with purity >95% achieved through HPLC . Reaction temperature and stoichiometric ratios of orthoformate are critical for minimizing byproducts.
Q. What analytical techniques are recommended for structural characterization?
- X-ray crystallography : Resolves the thiazine ring's semi-chair conformation and hydrogen-bonding networks (e.g., O—H⋯O and C—H⋯O interactions forming zigzag chains along the c-axis) .
- Spectroscopy :
- Thermal analysis : Melting point (198–200°C) and decomposition temperature (>300°C) provide stability benchmarks .
Q. How does the compound’s stability inform storage and handling protocols?
The compound exhibits hygroscopicity due to its hydroxyl and sulfonyl groups. Storage recommendations include:
- Temperature : –20°C in airtight containers to prevent hydrolysis.
- Light sensitivity : Amber vials to avoid photodegradation of the thiazine ring.
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to suppress oxidation .
Advanced Research Questions
Q. What mechanistic insights explain the cyclocondensation step in its synthesis?
Cyclocondensation proceeds via nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbon of triethyl orthoformate, followed by elimination of ethanol to form the thiadiazine ring. Density functional theory (DFT) studies suggest that the reaction favors a six-membered transition state, with steric effects from the cyclopropyl group modulating reaction kinetics. Contradictions in yield (35–80% across studies) may arise from variations in solvent polarity or catalyst loading .
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., reaction path searches using Gaussian) with machine learning to predict optimal conditions. For example:
- Reactor design : Simulate pressure effects on ring-closure efficiency.
- Catalyst screening : Identify ligands that stabilize intermediates in Suzuki-Miyaura couplings.
- Data-driven optimization : Train models on experimental parameters (e.g., temperature, solvent) to reduce trial-and-error cycles .
Q. How should researchers resolve contradictions in reported spectroscopic data?
Discrepancies in NMR shifts or melting points often stem from:
- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) alter physical properties. Validate via powder XRD .
- Impurity profiles : Trace solvents (e.g., ethyl acetate) or unreacted intermediates may skew results. Use preparative HPLC for isolation .
- Deuterated solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to confirm assignments .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₈ClNO₅S₂ | |
| Molecular Weight | 309.75 g/mol | |
| Melting Point | 198–200°C | |
| LogP | 2.45 | |
| PSA | 120.53 Ų |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 145–155°C | ±10% yield |
| Triethyl Orthoformate Eq. | 1.5–2.0 | Maximizes ring closure |
| Solvent | Neat or THF | Reduces byproducts |
| Catalyst | BF₃·Et₂O (0.1 eq.) | Accelerates cyclization |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
